molecular formula C7H9BrN2O2 B6589334 ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate CAS No. 1639289-05-6

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B6589334
CAS No.: 1639289-05-6
M. Wt: 233.1
InChI Key:
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Description

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine to introduce the bromine atom at the 2-position. This is followed by the esterification of the resulting 2-bromo-1-methylimidazole with ethyl chloroformate to form the ethyl ester at the 4-position.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve the use of catalysts and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Ester Hydrolysis: The ethyl ester group at the 4-position can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Ester Hydrolysis: Hydrolysis is usually performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.

    Ester Hydrolysis: The major product is 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    2-Bromo-1-methylimidazole: Lacks the ester group at the 4-position, making it less versatile in certain reactions.

    Ethyl 2-chloro-1-methyl-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    1-Methyl-1H-imidazole-4-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

1639289-05-6

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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